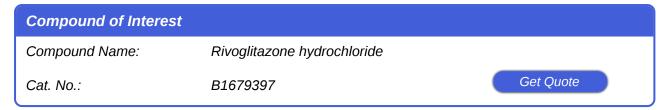


Application Notes & Protocols: Quantification of Rivoglitazone Hydrochloride in Human Plasma

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Introduction

Rivoglitazone, a member of the thiazolidinedione class of drugs, is an agonist for the peroxisome proliferator-activated receptor-gamma (PPARy). Its therapeutic potential in managing type 2 diabetes mellitus necessitates robust and reliable bioanalytical methods for its quantification in biological matrices. This document provides detailed protocols for the determination of **Rivoglitazone hydrochloride** in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The methodologies presented are based on established and validated techniques for analogous compounds within the same therapeutic class, such as pioglitazone and rosiglitazone.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the analytical methods described. These values are representative of the performance expected from these methods.

Table 1: HPLC-UV Method Validation Parameters



Parameter	Result
Linearity Range	0.1 - 2.0 μg/mL
Correlation Coefficient (r²)	> 0.999
Lower Limit of Quantification (LLOQ)	0.1 μg/mL[1]
Accuracy	93.33% to 102.7%[1]
Precision (%CV)	Intra-day: 3.8% to 9.2%; Inter-day: 4.8% to 9.6% [1]
Recovery	> 90%
Specificity	No interference from endogenous plasma components

Table 2: LC-MS/MS Method Validation Parameters

Parameter	Result
Linearity Range	1 - 500 ng/mL[2]
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL[2]
Accuracy	Intra-day: 93.39% - 97.68%; Inter-day: 95.89% - 98.78%[2]
Precision (%CV)	Intra-day: 7.55% - 9.87%; Inter-day: 6.09% - 8.12%[2]
Recovery	> 85%
Matrix Effect	Minimal to no significant matrix effect observed

Experimental Protocols Protocol 1: HPLC-UV Method



This method is suitable for routine analysis and studies where high sensitivity is not a primary requirement.

- 1. Materials and Reagents:
- Rivoglitazone hydrochloride reference standard
- Internal Standard (IS): Rosiglitazone
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- · Ammonium acetate
- Glacial acetic acid
- Human plasma (drug-free)
- Water (deionized or HPLC grade)
- 2. Instrumentation:
- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm)[1]
- Data acquisition and processing software
- 3. Sample Preparation (Protein Precipitation):
- Pipette 500 μL of human plasma into a microcentrifuge tube.
- Add 50 μL of the internal standard working solution (Rosiglitazone, 10 μg/mL).
- Vortex for 30 seconds.
- Add 1 mL of acetonitrile to precipitate plasma proteins.



- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- · Vortex for 1 minute.
- Inject 20 µL into the HPLC system.
- 4. Chromatographic Conditions:
- Mobile Phase: Acetonitrile, 0.1 M ammonium acetate, and glacial acetic acid (25:25:1 v/v/v)
 [1]
- Flow Rate: 1.2 mL/min[1]
- Column Temperature: Ambient
- Detection Wavelength: 269 nm[1]
- Injection Volume: 20 μL

Protocol 2: LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring low detection limits.

- 1. Materials and Reagents:
- Rivoglitazone hydrochloride reference standard
- Internal Standard (IS): Pioglitazone-d4 or a structurally similar compound.
- Acetonitrile (LC-MS grade)



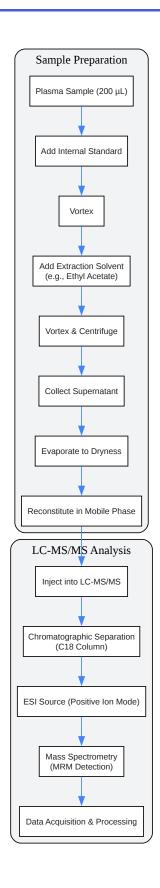
- Formic acid (LC-MS grade)
- Human plasma (drug-free)
- Water (LC-MS grade)
- 2. Instrumentation:
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
- Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm)[3]
- Data acquisition and processing software
- 3. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 200 μL of human plasma into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution.
- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Inject 5 μL into the LC-MS/MS system.
- 4. Chromatographic Conditions:



- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)[3]
- Gradient: A suitable gradient can be optimized, for example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B).
- Flow Rate: 0.3 mL/min[3]
- Column Temperature: 40°C
- Injection Volume: 5 μL
- 5. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Transitions (Hypothetical for Rivoglitazone, based on similar structures):
 - Rivoglitazone: m/z 398.1 -> 175.1 (Quantifier), m/z 398.1 -> 134.1 (Qualifier)
 - Internal Standard (e.g., Rosiglitazone): m/z 358.1 -> 135.1[4]
- Ion Source Parameters: Optimize for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).

Visualizations





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Caption: Experimental workflow for the LC-MS/MS quantification of Rivoglitazone in plasma.





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Caption: Logical pathway for bioanalytical method validation.

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